
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MOR-1 agonist, is a chemical compound that has been extensively studied for its potential use in the treatment of pain. It is a highly potent and selective agonist of the mu-opioid receptor (MOR), which plays a crucial role in the regulation of pain perception, reward, and addiction.
Mecanismo De Acción
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide exerts its effects by binding to and activating the MOR. This leads to the inhibition of neurotransmitter release, including the release of substance P, which is involved in the transmission of pain signals. It also activates the reward pathway, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal effects. It has also been shown to have immunomodulatory effects, which may have implications for its use in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its high potency and selectivity for the MOR, which allows for precise targeting of this receptor. However, its use in lab experiments is limited by its potential for abuse and dependence, as well as its potential for respiratory depression and other adverse effects.
Direcciones Futuras
There are several potential future directions for research on N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. These include the development of more selective agonists and antagonists for the MOR, the investigation of its potential use in the treatment of addiction and other neurological disorders, and the exploration of its immunomodulatory effects. Additionally, further research is needed to better understand the mechanisms underlying its analgesic effects and to identify potential strategies for minimizing its adverse effects.
Métodos De Síntesis
The synthesis of N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the protection of the amine group, the formation of the oxan-3-ylmethyl group, and the coupling of the piperidine and phenyl groups. The final product is obtained through deprotection and purification.
Aplicaciones Científicas De Investigación
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential use in the treatment of pain, addiction, and other neurological disorders. It has been shown to produce analgesic effects in animal models of acute and chronic pain, and to reduce drug-seeking behavior in models of addiction.
Propiedades
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-20(25)24-13-11-22(12-14-24,19-9-5-4-6-10-19)21(26)23(2)16-18-8-7-15-27-17-18/h3-6,9-10,18H,1,7-8,11-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWUQRIAAFHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

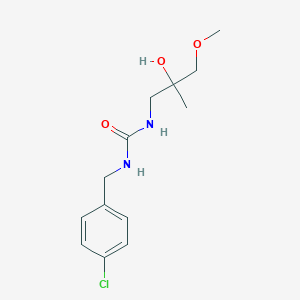
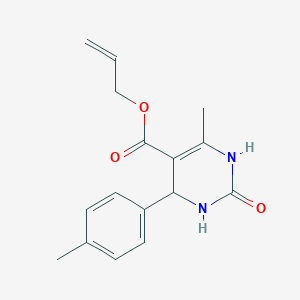

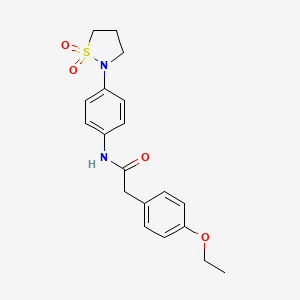
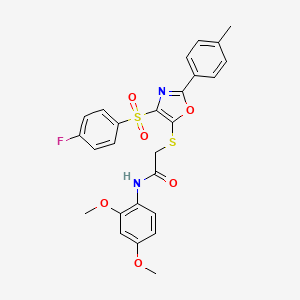
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2438105.png)
![N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438106.png)

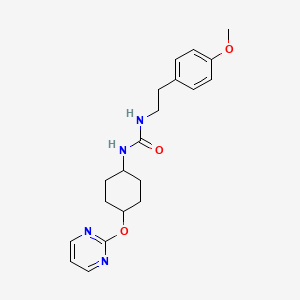
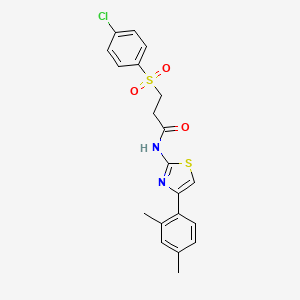
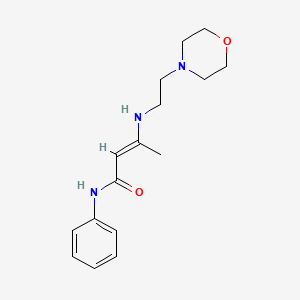
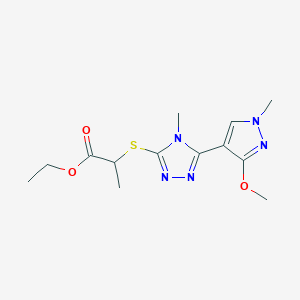
![2-Cyano-N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2438117.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2438121.png)